molecular formula C34H38IN B12384807 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide

2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide

Cat. No.: B12384807
M. Wt: 587.6 g/mol
InChI Key: PETRXUJAJSDTOF-ZUQRMPMESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide is a complex organic compound It features a pyridinium core substituted with various phenyl groups, including tert-butylphenyl and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridinium core: This can be achieved through a condensation reaction involving a suitable pyridine derivative.

    Substitution reactions: Introduction of tert-butylphenyl and phenylethenyl groups can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Quaternization: The final step involves the quaternization of the pyridine nitrogen with an appropriate alkyl halide, such as methyl iodide, to form the pyridinium salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tert-butyl groups.

    Reduction: Reduction reactions could target the pyridinium core, potentially converting it to a pyridine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyridinium or pyridine derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound’s structure suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.

    Biological Probes: It may be used as a fluorescent probe in biological imaging due to its aromatic structure.

Industry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in various industrial chemical reactions.

    Dyes and Pigments: Its structure suggests potential use in the synthesis of dyes or pigments.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylphenyl derivatives: Compounds with similar tert-butylphenyl groups.

    Pyridinium salts: Other pyridinium-based compounds with different substituents.

Uniqueness

The unique combination of substituents in 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide gives it distinct properties, such as specific electronic or steric effects, that differentiate it from other similar compounds.

Properties

Molecular Formula

C34H38IN

Molecular Weight

587.6 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide

InChI

InChI=1S/C34H38N.HI/c1-33(2,3)29-19-14-25(15-20-29)13-16-28-23-32(27-17-21-30(22-18-27)34(4,5)6)35(7)24-31(28)26-11-9-8-10-12-26;/h8-24H,1-7H3;1H/q+1;/p-1/b16-13+;

InChI Key

PETRXUJAJSDTOF-ZUQRMPMESA-M

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.